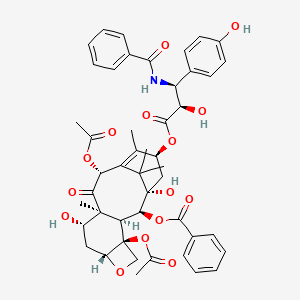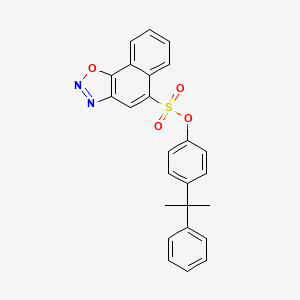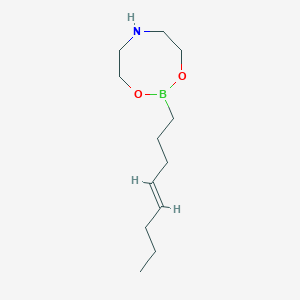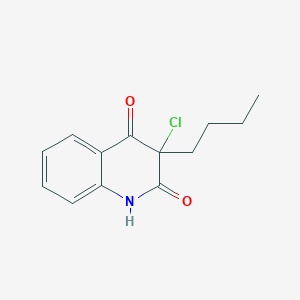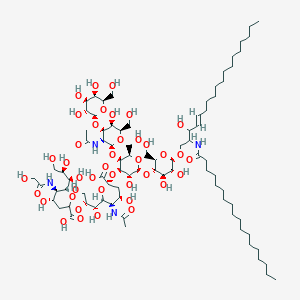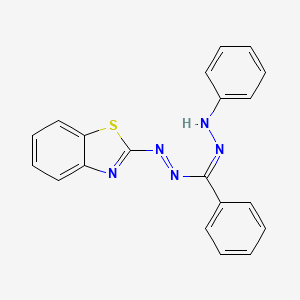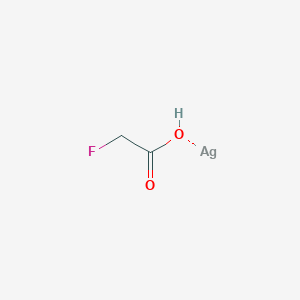
Silver fluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver fluoroacetate is an organofluorine compound with the chemical formula AgC₂H₂FO₂ It is a derivative of fluoroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a silver ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silver fluoroacetate can be synthesized through the reaction of fluoroacetic acid with silver nitrate. The reaction typically occurs in an aqueous medium, where fluoroacetic acid (C₂H₂FO₂) reacts with silver nitrate (AgNO₃) to form this compound (AgC₂H₂FO₂) and nitric acid (HNO₃). The reaction can be represented as:
C2H2FO2+AgNO3→AgC2H2FO2+HNO3
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps, such as recrystallization, to remove impurities and obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: Silver fluoroacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce silver oxide and fluoroacetic acid.
Reduction: It can be reduced to form elemental silver and fluoroacetic acid.
Substitution: The silver ion in this compound can be substituted by other cations, such as sodium or potassium, to form corresponding fluoroacetates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions with sodium chloride (NaCl) or potassium chloride (KCl) can lead to the formation of sodium fluoroacetate or potassium fluoroacetate.
Major Products:
Oxidation: Silver oxide (Ag₂O) and fluoroacetic acid (C₂H₂FO₂).
Reduction: Elemental silver (Ag) and fluoroacetic acid (C₂H₂FO₂).
Substitution: Sodium fluoroacetate (NaC₂H₂FO₂) or potassium fluoroacetate (KC₂H₂FO₂).
Aplicaciones Científicas De Investigación
Silver fluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: this compound is studied for its potential use in biochemical assays and as a tool for investigating metabolic pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its silver content.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of silver fluoroacetate involves its interaction with biological molecules. The fluoroacetate moiety can inhibit the enzyme aconitase, which is a key component of the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects. The silver ion also contributes to its antimicrobial properties by interacting with bacterial cell membranes and proteins, causing cell damage and death.
Comparación Con Compuestos Similares
Sodium fluoroacetate (NaC₂H₂FO₂): A well-known rodenticide with similar toxicological properties.
Potassium fluoroacetate (KC₂H₂FO₂): Another fluoroacetate derivative with similar uses and effects.
Silver trifluoroacetate (AgCF₃CO₂): A related compound used in organic synthesis and as a catalyst.
Uniqueness: Silver fluoroacetate is unique due to the presence of both silver and fluoroacetate moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. Its dual functionality as a fluorinated compound and a silver-based antimicrobial agent sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C2H3AgFO2 |
|---|---|
Peso molecular |
185.91 g/mol |
Nombre IUPAC |
2-fluoroacetic acid;silver |
InChI |
InChI=1S/C2H3FO2.Ag/c3-1-2(4)5;/h1H2,(H,4,5); |
Clave InChI |
VXTLQQMUNCZGMK-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)F.[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
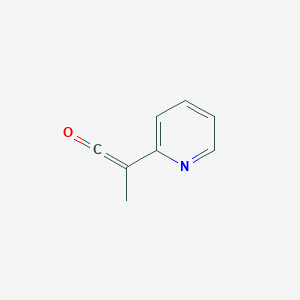
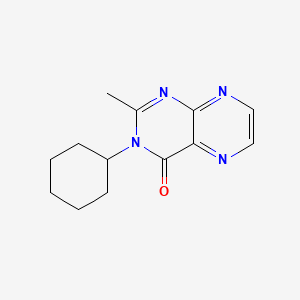

![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
